molecular formula C22H20O10 B13733870 bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate CAS No. 103437-24-7

bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate

Cat. No.: B13733870
CAS No.: 103437-24-7
M. Wt: 444.4 g/mol
InChI Key: GDWJHSUHPTVKGD-BQYQJAHWSA-N
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Description

Bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate: is a complex organic compound with the molecular formula C22H22O10 and a molecular weight of 446.404 g/mol . This compound is known for its unique structural features, which include two hydroxy and methoxycarbonyl groups attached to a butenedioate backbone.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxycarbonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted esters or amides.

Comparison with Similar Compounds

  • Butanedioic acid, bis[4-(methoxycarbonyl)phenyl] ester
  • Butanedioic acid, hydroxy-, bis[2-(methoxycarbonyl)-2-propenyl] ester
  • 2-Butenedioic acid (2E)-, bis[[2-hydroxy-5-(methoxycarbonyl)phenyl]methyl] ester

Uniqueness: Bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate is unique due to its specific arrangement of hydroxy and methoxycarbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

103437-24-7

Molecular Formula

C22H20O10

Molecular Weight

444.4 g/mol

IUPAC Name

bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate

InChI

InChI=1S/C22H20O10/c1-29-21(27)13-3-5-17(23)15(9-13)11-31-19(25)7-8-20(26)32-12-16-10-14(22(28)30-2)4-6-18(16)24/h3-10,23-24H,11-12H2,1-2H3/b8-7+

InChI Key

GDWJHSUHPTVKGD-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)O)COC(=O)/C=C/C(=O)OCC2=C(C=CC(=C2)C(=O)OC)O

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)COC(=O)C=CC(=O)OCC2=C(C=CC(=C2)C(=O)OC)O

Origin of Product

United States

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